![molecular formula C5H2F3NOS B3024395 2-(Trifluoromethyl)thiazole-5-carbaldehyde CAS No. 903130-38-1](/img/structure/B3024395.png)
2-(Trifluoromethyl)thiazole-5-carbaldehyde
Overview
Description
“2-(Trifluoromethyl)thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C5H2F3NOS . It has a molecular weight of 181.14 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-trifluoromethyl thiazoles involves a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN . This reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates and yields moderate to good results .Molecular Structure Analysis
The InChI code for “2-(Trifluoromethyl)thiazole-5-carbaldehyde” is 1S/C5H2F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H .Physical And Chemical Properties Analysis
“2-(Trifluoromethyl)thiazole-5-carbaldehyde” is a solid or liquid at room temperature .Scientific Research Applications
Therapeutic Applications and Enzyme Inhibition
Thiazole derivatives have been recognized for their diverse therapeutic applications, particularly in acting as inhibitors for specific enzymes related to metabolism, showcasing their potential in disease treatment through enzyme modulation. This indicates a promising area for the application of specific thiazole compounds like 2-(Trifluoromethyl)thiazole-5-carbaldehyde in targeted therapy (Leoni et al., 2014).
Pharmacological Activities
Studies have highlighted the significant pharmacological activities of thiazole derivatives, including antioxidant, anti-inflammatory, and anti-cancer properties. This suggests that compounds such as 2-(Trifluoromethyl)thiazole-5-carbaldehyde could be explored for their potential in contributing to the development of new therapeutic agents with these activities (Raut et al., 2020; Sahiba et al., 2020).
Antibacterial and Antimicrobial Properties
The antibacterial and antimicrobial properties of thiazole derivatives are well-documented, with studies showing effectiveness against a variety of pathogens. This broad-spectrum activity underscores the potential of thiazole compounds, including 2-(Trifluoromethyl)thiazole-5-carbaldehyde, in contributing to the development of new antimicrobial agents (Mohanty et al., 2021).
Synthesis and Chemical Applications
The synthesis of thiazole derivatives has been an area of active research, highlighting the versatility and potential for diverse applications in medicinal chemistry and beyond. This includes the development of novel synthetic methods and the exploration of thiazole compounds in the synthesis of complex molecules, suggesting a broad utility for thiazole derivatives in chemical synthesis and drug development (Duc et al., 2022).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332-H315-H319-H335, indicating potential health hazards . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Relevant Papers The compound “2-(Trifluoromethyl)thiazole-5-carbaldehyde” has been cited in reputable papers . For more detailed information, you may want to refer to these papers.
properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTOCBWWASQPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590497 | |
Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)thiazole-5-carbaldehyde | |
CAS RN |
903130-38-1 | |
Record name | 2-(Trifluoromethyl)-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903130-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.